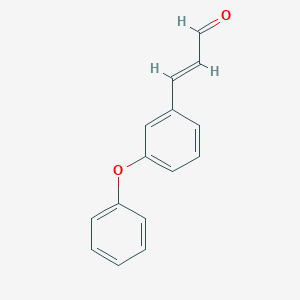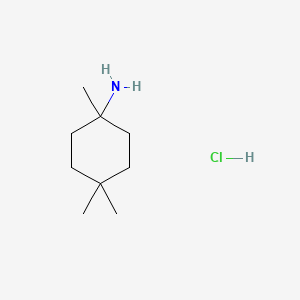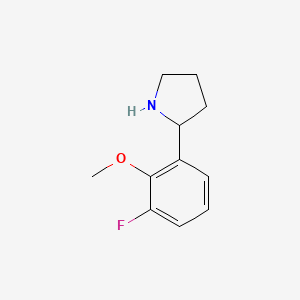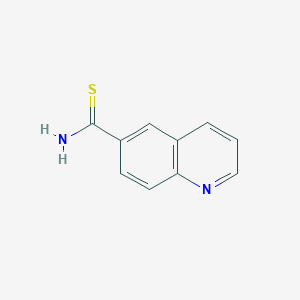![molecular formula C6H5ClN2O3 B13590093 2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
2-[(5-Chloropyrazin-2-yl)oxy]aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Chloropyrazin-2-yl)oxy]acetic acid is a chemical compound that belongs to the class of pyrazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a chloropyrazine ring attached to an acetic acid moiety through an ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropyrazin-2-yl)oxy]acetic acid typically involves the reaction of 5-chloropyrazine-2-ol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyrazine derivative is replaced by the chloroacetic acid, forming the desired ether linkage .
Industrial Production Methods
Industrial production methods for 2-[(5-Chloropyrazin-2-yl)oxy]acetic acid are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Chloropyrazin-2-yl)oxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropyrazine ring to a pyrazine ring with different substituents.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-[(5-Chloropyrazin-2-yl)oxy]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a building block in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-[(5-Chloropyrazin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid: Similar in structure but with a different position of the chlorine atom on the pyrazine ring.
5-Acetyl-2-chloropyrazine: Another pyrazine derivative with different functional groups.
Uniqueness
2-[(5-Chloropyrazin-2-yl)oxy]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ether linkage and chloropyrazine ring make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H5ClN2O3 |
|---|---|
Peso molecular |
188.57 g/mol |
Nombre IUPAC |
2-(5-chloropyrazin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-9-5(2-8-4)12-3-6(10)11/h1-2H,3H2,(H,10,11) |
Clave InChI |
KEWUXOUELYYTNA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride](/img/structure/B13590014.png)
![[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol](/img/structure/B13590018.png)
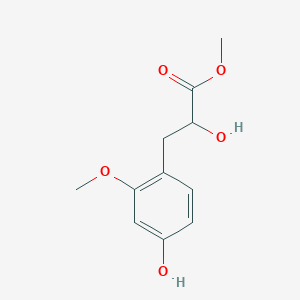
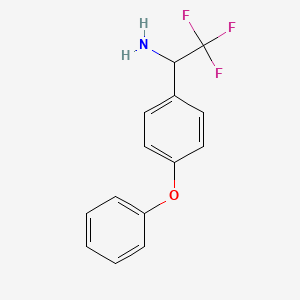
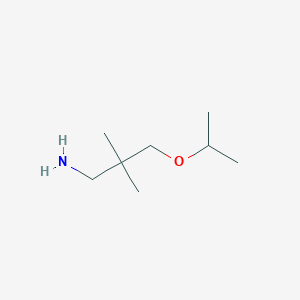
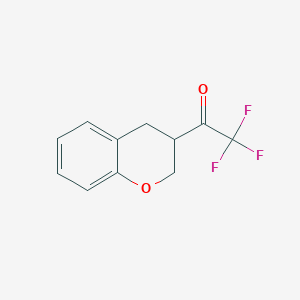
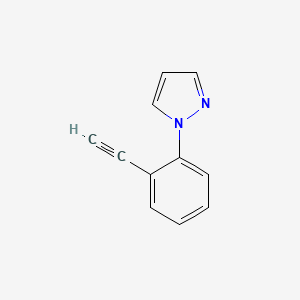
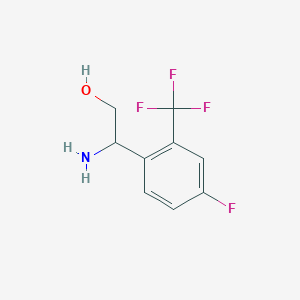
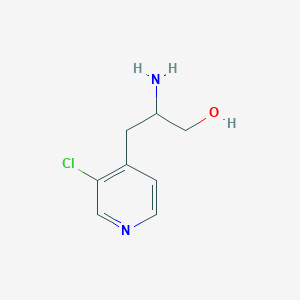
![3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590058.png)
